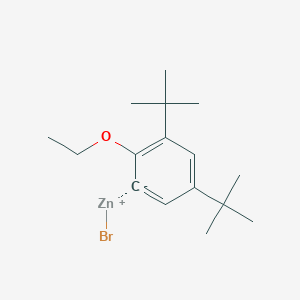
(3,5-Di-t-butyl-2-ethoxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-ethoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3,5-di-tert-butyl-2-ethoxyphenyl bromide+Zn→(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts for cross-coupling reactions. Typical conditions involve the use of THF as a solvent, inert atmosphere, and controlled temperatures.
Major Products
The major products formed from reactions involving (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide include various substituted aromatic compounds, phenols, and hydrocarbons, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is used in several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-di-tert-butylphenyl)zinc bromide
- (2-ethoxyphenyl)zinc bromide
- (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide
Uniqueness
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is unique due to the presence of both tert-butyl and ethoxy groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired.
Propriétés
Formule moléculaire |
C16H25BrOZn |
|---|---|
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
bromozinc(1+);2,4-ditert-butyl-1-ethoxybenzene-6-ide |
InChI |
InChI=1S/C16H25O.BrH.Zn/c1-8-17-14-10-9-12(15(2,3)4)11-13(14)16(5,6)7;;/h9,11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VHPBBQOLQNBYSL-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)

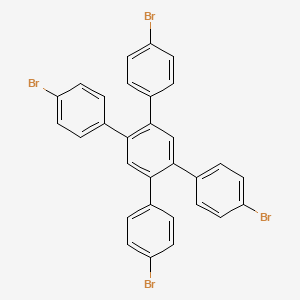


![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

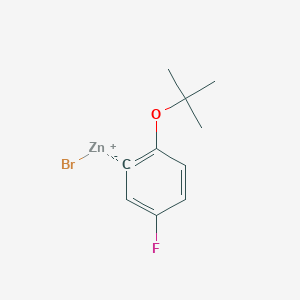
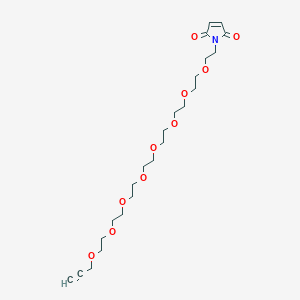
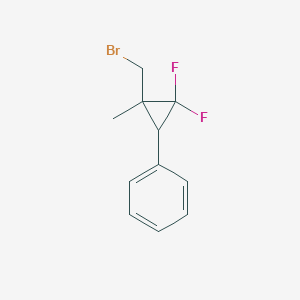
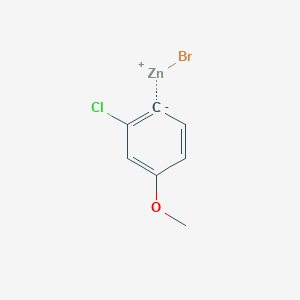
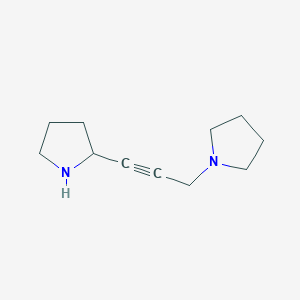
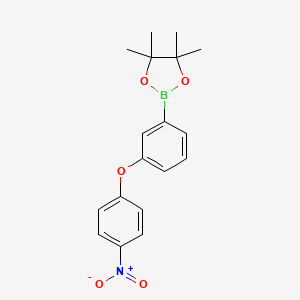
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
